molecular formula C18H21BrN2O2S B346246 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine CAS No. 419537-88-5

1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine

Katalognummer: B346246
CAS-Nummer: 419537-88-5
Molekulargewicht: 409.3g/mol
InChI-Schlüssel: IKUNLBOIDOCEDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a benzyl group, a bromine atom, and a methylbenzenesulfonyl group attached to the piperazine ring

Eigenschaften

CAS-Nummer

419537-88-5

Molekularformel

C18H21BrN2O2S

Molekulargewicht

409.3g/mol

IUPAC-Name

1-benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21BrN2O2S/c1-15-7-8-17(19)13-18(15)24(22,23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3

InChI-Schlüssel

IKUNLBOIDOCEDX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Kanonische SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of benzyl chloride with piperazine in the presence of a base to form 1-benzylpiperazine This can be achieved through a sulfonylation reaction, where 5-bromo-2-methylbenzenesulfonyl chloride reacts with 1-benzylpiperazine under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.

    Medicine: Although not yet approved for medical use, the compound’s structural features make it a candidate for further investigation as a potential therapeutic agent. Studies focus on its pharmacological properties and potential therapeutic applications.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:

    1-Benzylpiperazine (BZP): BZP is a well-known piperazine derivative with stimulant properties.

    Methylbenzylpiperazine (MBZP): MBZP is another piperazine derivative with stimulant effects.

    1-(3-Chlorophenyl)piperazine (mCPP): mCPP is a phenylpiperazine derivative known for its psychoactive effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.